N-Morpholinomethylbenzohydroxamic acid hydrochloride
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Overview
Description
N-Morpholinomethylbenzohydroxamic acid hydrochloride is a chemical compound with the molecular formula C12H16N2O3ClH and a molecular weight of 272.76 g/mol . It is a derivative of benzohydroxamic acid and is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Morpholinomethylbenzohydroxamic acid hydrochloride typically involves the reaction of benzohydroxamic acid with morpholine and formaldehyde in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Morpholinomethylbenzohydroxamic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-Morpholinomethylbenzohydroxamic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Morpholinomethylbenzohydroxamic acid hydrochloride involves its ability to chelate metal ions, particularly Fe(III) and Zn(II). This chelation disrupts the function of metalloenzymes, leading to inhibition of their activity. The compound interacts with the active sites of these enzymes, blocking their catalytic functions and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Benzohydroxamic Acid: A parent compound with similar chelating properties but lacks the morpholine group.
N-Methylbenzohydroxamic Acid: Similar structure but with a methyl group instead of the morpholine group.
N-Phenylbenzohydroxamic Acid: Contains a phenyl group, offering different chemical properties.
Uniqueness
N-Morpholinomethylbenzohydroxamic acid hydrochloride is unique due to the presence of the morpholine group, which enhances its solubility and reactivity compared to other benzohydroxamic acid derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Properties
CAS No. |
52839-04-0 |
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Molecular Formula |
C12H17ClN2O3 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
N-hydroxy-N-(morpholin-4-ium-4-ylmethyl)benzamide;chloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-12(11-4-2-1-3-5-11)14(16)10-13-6-8-17-9-7-13;/h1-5,16H,6-10H2;1H |
InChI Key |
YOOFBLMJKVYTTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CN(C(=O)C2=CC=CC=C2)O.[Cl-] |
Origin of Product |
United States |
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